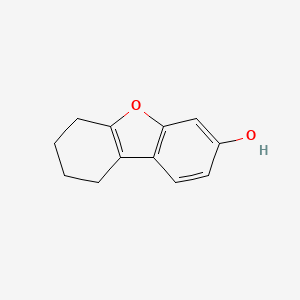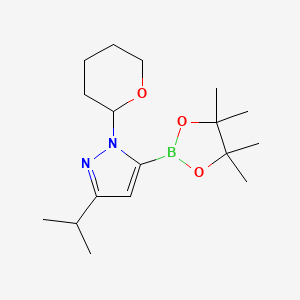
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy group at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester can be achieved through several methods:
-
Synthetic Routes
- One common method involves the esterification of 1H-pyrazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
- Another approach includes the reaction of 3-ethoxy-1-methyl-1H-pyrazole with ethyl chloroformate under basic conditions to form the desired ester .
-
Industrial Production Methods
- Industrially, the compound can be produced using continuous flow reactors to ensure high yield and purity. The process typically involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester undergoes various chemical reactions:
-
Types of Reactions
-
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
-
Major Products
- Oxidation yields carboxylic acids or ketones.
- Reduction yields alcohols.
- Substitution yields various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester has diverse applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester can be compared with other similar compounds:
-
Similar Compounds
- 1H-Pyrazole-4-carboxylic acid, ethyl ester.
- 1-Methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- 3-Ethoxy-1H-pyrazole-4-carboxylic acid, ethyl ester.
-
Uniqueness
- The presence of both ethoxy and methyl groups in this compound provides unique chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
332066-64-5 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-8-7(6-11(3)10-8)9(12)14-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
DKWOSZOUMDCGTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN(C=C1C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

methanone](/img/structure/B13982809.png)










